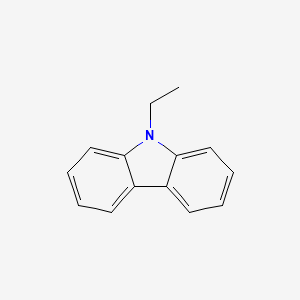

N-ethyl carbazole

Description

Propriétés

IUPAC Name |

9-ethylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAZXGNBGZYJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49717-15-9 | |

| Record name | 9H-Carbazole, 9-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49717-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1052585 | |

| Record name | 9-Ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown chips or flakes; [Alfa Aesar MSDS] | |

| Record name | N-Ethylcarbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-28-2 | |

| Record name | 9-Ethylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ETHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AK165L0RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Phase Transfer Catalysis Alkylation

The phase transfer catalysis (PTC) method represents a widely adopted industrial approach for N-alkylation of carbazole. As detailed in CN101328145A, this technique employs a biphasic solvent system to facilitate the reaction between carbazole and bromoethane.

In a representative procedure, carbazole (8.3 g, 50 mmol) is dissolved in toluene (25 g) alongside potassium hydroxide (10 g, 178 mmol) and benzyl triethyl ammonium chloride (0.1 g, 0.44 mmol) as the phase transfer catalyst. Bromoethane (7 g, 64 mmol) is added dropwise over 30 minutes under vigorous stirring at 75°C. After 3 hours, the mixture is cooled, and toluene is removed via distillation. Recrystallization from methanol yields 9-ethylcarbazole with 98.1% efficiency and 99.86% purity.

Key advantages include:

- Reagent recyclability : Potassium hydroxide is recovered through toluene washing and reused without significant yield loss (97.7% in subsequent runs).

- Solvent compatibility : Toluene's low polarity minimizes byproduct formation while enabling efficient separation.

- Scalability : Pilot-scale trials (400 kg toluene, 100 kg carbazole) demonstrate consistent yields above 99.6% purity.

Direct Alkylation in N,N-Dimethylformamide

Alternative protocols utilize polar aprotic solvents to enhance reaction homogeneity. A method from the Royal Society of Chemistry involves dissolving carbazole (2 g, 12 mmol) in N,N-dimethylformamide (20 mL) with potassium hydroxide (4.2 g, 75 mmol). After 30 minutes of stirring at room temperature, iodoethane (1.5 mL, 18 mmol) is introduced, and the reaction proceeds for 12 hours. Quenching with water precipitates 9-ethylcarbazole, which is isolated via filtration in 96% yield.

Notable features:

- Mild conditions : Room temperature operation reduces energy input.

- Side reaction suppression : The strong base deprotonates carbazole selectively, minimizing O-alkylation.

- Structural confirmation : Nuclear magnetic resonance (NMR) data validate the product's identity (δ = 4.44 ppm for CH₂CH₃, J = 7.1 Hz).

Comparative Analysis of Synthesis Methods

The phase transfer method excels in large-scale production due to shorter reaction times and higher purity, albeit requiring elevated temperatures. Conversely, the N,N-dimethylformamide approach avoids heating but faces challenges in solvent removal and toxicity. Iodoethane's higher cost compared to bromoethane further limits its industrial adoption.

Applications of 9-Ethylcarbazole

Pigment Synthesis

9-Ethylcarbazole is nitrated to form 3-nitro-9-ethylcarbazole, the key precursor for Permanent Violet RL. This pigment's thermal stability and color intensity make it ideal for automotive coatings and plastics. Traditional nitration routes using concentrated nitric acid are being supplanted by safer palladium-catalyzed couplings, as exemplified in CN115260085A.

Organic Electronics

Functionalized carbazole derivatives serve as hole-transport materials in organic light-emitting diodes (OLEDs). The ethyl group improves film-forming properties and reduces crystallization in devices.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9-Ethylcarbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carbazole-9-carboxylic acid.

Reduction: 9-Ethyl-9H-carbazole.

Substitution: 3-bromo-9-ethylcarbazole.

Applications De Recherche Scientifique

Chemistry: 9-Ethylcarbazole is extensively studied for its hydrogen storage capabilities. It can reversibly absorb and release hydrogen, making it a potential candidate for hydrogen fuel storage systems .

Biology and Medicine: Research has shown that derivatives of 9-ethylcarbazole exhibit various biological activities, including anticancer, antibacterial, and antioxidant properties. These derivatives are being explored for their potential therapeutic applications .

Industry: In the industrial sector, 9-ethylcarbazole is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties .

Mécanisme D'action

The mechanism by which 9-ethylcarbazole exerts its effects, particularly in hydrogen storage, involves the reversible hydrogenation and dehydrogenation processes. The compound can absorb hydrogen to form 9-ethyl-perhydrocarbazole and release hydrogen upon dehydrogenation. This process is facilitated by catalysts such as ruthenium on alumina or Raney nickel .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogues

Structural Comparison with Halogenated and Alkyl-Substituted Derivatives

The molecular packing and intermolecular interactions of 9-ethylcarbazole derivatives significantly influence their functional properties. Key comparisons include:

Table 1: Structural and Packing Properties of Carbazole Derivatives

Key Findings :

- Substituent Effects : The 9-ethyl group enhances steric hindrance compared to 9-methyl, reducing π-stacking efficiency. Halogenation at the 3- or 3,6-positions promotes slipped π-stacking with substantial molecular overlap, critical for charge transport in organic electronics .

- Packing Arrangements : Compounds like 3-bromo-9-ethylcarbazole form dimeric π-stacks connected by C–H⋯π interactions, whereas unsubstituted carbazole adopts a herringbone arrangement with weaker electronic coupling .

Catalytic Hydrogenation/Dehydrogenation Performance

9-Ethylcarbazole’s utility as a hydrogen carrier relies on efficient catalytic cycles. Comparative studies with noble metal catalysts reveal:

Table 2: Catalytic Performance in Hydrogenation of 9-Ethylcarbazole

| Catalyst (Support) | Reaction Conditions | H₂ Uptake (wt%) | Turnover Frequency (TOF, h⁻¹) | Reference |

|---|---|---|---|---|

| Ru/Al₂O₃ | 150°C, 70 bar H₂ | 5.8 | 12.4 | |

| Rh/Al₂O₃ | 150°C, 70 bar H₂ | 6.1 | 18.7 | |

| Pd/TiO₂ | 180°C, 1 bar H₂ | 5.2 | 8.3 |

Key Findings :

- Metal Activity : Rhodium (Rh) exhibits superior hydrogenation efficiency over ruthenium (Ru) and palladium (Pd), attributed to its optimal H₂ dissociation energy and surface reactivity .

- Support Influence : Al₂O₃-supported catalysts outperform TiO₂ due to enhanced metal dispersion and stability under high-pressure conditions .

Table 3: Optoelectronic Properties of Selected Derivatives

Activité Biologique

9-Ethylcarbazole (9-EC) is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies, highlighting its mechanisms of action, potential therapeutic applications, and safety profile.

Overview of 9-Ethylcarbazole

9-Ethylcarbazole is a derivative of carbazole, a polycyclic aromatic hydrocarbon known for its varied biological properties. The molecular formula of 9-EC is , and it has been identified as a potential candidate for drug development due to its anti-cancer properties and ability to interact with biological systems.

Antitumor Activity

Recent studies have shown that 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a derivative of 9-EC, exhibits significant antitumor activity against melanoma cells. The mechanisms underlying this activity include:

- Induction of Apoptosis : ECCA has been shown to induce apoptosis in melanoma cells through the activation of the p53 pathway, which is crucial for tumor suppression. This effect was noted particularly in BRAF-mutated and wild-type melanoma cells, while sparing normal melanocytes from toxicity .

- Caspase Activation : The apoptotic effect was associated with increased caspase activity, which can be inhibited by caspase inhibitors, suggesting that caspases play a critical role in mediating the effects of ECCA on cancer cells .

Table 1: Summary of ECCA's Biological Effects

| Biological Effect | Mechanism | Target Cells |

|---|---|---|

| Induction of Apoptosis | Activation of p53 | BRAF-mutated and wild-type melanoma cells |

| Caspase Activation | Upregulation of caspases | Melanoma cells |

| Selectivity | Minimal effect on normal melanocytes | Normal human primary melanocytes |

Mutagenic Potential

While carbazole compounds have been scrutinized for their mutagenic potential, studies indicate that 9-ethylcarbazole exhibits mutagenic properties in specific bacterial strains. In particular, it was found to be active as a mutagen in Salmonella typhimurium TA100, suggesting that while it may have therapeutic benefits, caution is warranted regarding its genetic safety profile .

Pharmacokinetic Properties

The pharmacokinetic analysis reveals that 9-EC derivatives possess favorable absorption characteristics. For instance, compounds derived from 9-EC demonstrated good permeability across the blood-brain barrier (BBB) and showed potential as P-glycoprotein (Pgp) inhibitors. This suggests their capability to effectively penetrate central nervous system tissues and potentially serve as treatments for neurological disorders .

Table 2: ADMET Properties of 9-Ethylcarbazole Derivatives

| Property | Value/Description |

|---|---|

| Blood-Brain Barrier Permeability | Close to optimal |

| Plasma Protein Binding (PPB) | High binding affinity |

| CYP Enzyme Inhibition | Inhibitory activity observed |

Safety and Toxicity

The toxicity profile of 9-ethylcarbazole appears to be relatively favorable when compared to other carbazole derivatives. In vivo studies indicated that ECCA did not exhibit significant toxic effects on normal tissues during antitumor assessments . However, further studies are necessary to fully elucidate its safety profile over prolonged exposure.

Q & A

Q. What are the key physicochemical properties of 9-Ethylcarbazole relevant to its use in organic electronics?

Answer: 9-Ethylcarbazole (C₁₄H₁₃N, MW 195.26) exhibits a planar carbazole skeleton with an ethyl substituent at the 9-position, contributing to its stability and photoconductive properties . Key properties include:

- Melting point : 66–70°C

- Low water solubility : Requires organic solvents for dissolution, critical for solution-processed device fabrication.

- π-Conjugated system : Enables charge transport and π-π stacking interactions in solid-state applications .

Methodologically, its electronic properties are characterized via UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations to assess HOMO/LUMO levels for OLED or OFET applications .

Q. What laboratory synthesis methods are reported for 9-Ethylcarbazole and its derivatives?

Answer: A common route involves alkylation of carbazole with ethyl halides under phase-transfer conditions. For example:

- Procedure : Carbazole reacts with 1,2-dibromoethane in toluene with tetrabutylammonium bromide (TBAB) as a catalyst at 45°C, yielding 9-Ethylcarbazole after recrystallization .

- Derivatives : Halogenated analogs (e.g., 3-chloro-9-ethylcarbazole) are synthesized via electrophilic substitution, using halogen sources (e.g., Cl₂, Br₂) in acetic acid .

Purity is verified via NMR, HPLC, and melting point analysis .

Q. What safety protocols are critical when handling 9-Ethylcarbazole in research settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .

- Spill management : Contain spills with inert absorbents (e.g., sand) and avoid water flushing to prevent environmental release .

- Storage : Keep in airtight containers away from ignition sources due to its flashpoint (186°C) .

Advanced Research Questions

Q. How do halogen substituents influence the crystal packing and electronic properties of 9-Ethylcarbazole derivatives?

Answer: Halogenation at the 3-position (e.g., Cl, Br) introduces:

- Enhanced π-π stacking : Halogens increase polarizability, promoting slipped face-to-face interactions (3.5–4.0 Å interplanar distances) .

- Hydrogen bonding : C–H⋯X (X = Cl, Br) and N–H⋯X interactions stabilize molecular chains, observed via Hirshfeld surface analysis (e.g., 2D fingerprint plots) .

- Electronic effects : Halogens lower LUMO levels, improving electron transport in OFETs. Computational modeling (e.g., CrystalExplorer) quantifies these interactions .

Q. What methodological approaches resolve contradictions in catalytic efficiency for 9-Ethylcarbazole-based hydrogen storage systems?

Answer: Contradictions in catalytic performance (e.g., Ru vs. Rh vs. Pd) arise from:

- Support material effects : Pd/Al₂O₃ shows higher dehydrogenation activity than Pd/C due to metal-support interactions .

- Particle size optimization : Smaller Ru nanoparticles (2–3 nm) enhance hydrogenation kinetics by increasing active sites .

- Operando spectroscopy : Techniques like XRD or XAS monitor catalyst structural changes during H₂ release/uptake cycles .

Comparative studies should standardize reaction conditions (temperature, H₂ pressure) and use kinetic modeling (e.g., Langmuir-Hinshelwood) to isolate rate-limiting steps .

Q. How can researchers design experiments to evaluate π-π stacking contributions to charge transport in 9-Ethylcarbazole-based materials?

Answer:

- Single-crystal X-ray diffraction : Resolve molecular packing motifs (e.g., herringbone vs. columnar stacking) .

- Charge mobility measurement : Use space-charge-limited current (SCLC) or field-effect transistor (FET) configurations to correlate stacking geometry with μ (mobility) .

- Theoretical modeling : DFT+Marcus theory calculates charge transfer integrals (J) between adjacent molecules .

For example, 9-Ethylcarbazole derivatives with 6-bromo substituents exhibit improved OFET performance due to tighter π-stacking (μ ≈ 0.1 cm²/V·s) .

Q. What strategies mitigate batch-to-batch variability in synthesizing 9-Ethylcarbazole derivatives for reproducible device fabrication?

Answer:

- Process control : Use automated reactors for precise temperature/pH regulation during alkylation .

- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) to achieve >99% purity .

- Analytical validation : Implement GC-MS or LC-MS to detect trace impurities (e.g., unreacted carbazole) .

- Crystallization screening : Use high-throughput platforms to identify optimal solvents for consistent crystal morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.